6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
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Overview
Description
6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C19H17NO2. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Mechanism of Action
The mode of action of a quinoline compound depends on its specific structure and the target it interacts with. Some quinolines are known to inhibit enzymes, while others may act as agonists or antagonists at different receptors .
The biochemical pathways affected by quinolines can also vary widely. For example, some quinolines have been found to affect signal transduction pathways, while others may interfere with metabolic pathways .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), can vary depending on the specific properties of the quinoline compound, including its size, charge, lipophilicity, and the presence of functional groups .
The result of action and the action environment would also depend on the specific quinoline compound and its target of action. Some quinolines have been found to have anti-inflammatory, antimalarial, or anticancer effects, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-aminobenzophenone with acetone in the presence of a base, followed by cyclization and subsequent carboxylation . Another method includes the use of microwave-assisted synthesis, which offers a rapid and efficient route to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
- 3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
- 2-(4-methylphenyl)quinoline-4-carboxylic acid
Uniqueness
6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
6,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-4-6-14(7-5-11)17-10-16(19(21)22)15-9-12(2)8-13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBOZCFEPSTTKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401193351 |
Source
|
Record name | 6,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401193351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436089-41-7 |
Source
|
Record name | 6,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436089-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401193351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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